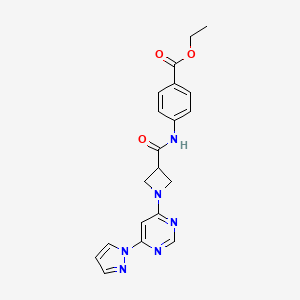

ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of pyrazole compounds can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds can be complex and varied. For example, one study mentioned the synthesis of pyrazole derivatives through a reaction involving hydrazine .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary widely. For example, some compounds may be soluble in DMSO but insoluble in water .Applications De Recherche Scientifique

Anticancer and Anti-5-Lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were found to exhibit significant cytotoxic effects on HCT-116 and MCF-7 cancer cell lines, as well as inhibitory effects on 5-lipoxygenase, indicating their potential as therapeutic agents in cancer treatment and inflammation management (Rahmouni et al., 2016).

Antimicrobial Activity

The synthesis of novel pyrazolo[3,4-d]pyrimidin derivatives led to the discovery of compounds with significant antibacterial and antifungal activities. These findings suggest the potential application of these compounds in treating microbial infections (Khobragade et al., 2010).

Apoptosis-Inducing Agents for Breast Cancer

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their apoptosis-inducing potential in breast cancer cells. One compound in particular showed a significant decrease in solid tumor mass, highlighting its potential as a new therapeutic agent for breast cancer treatment (Gad et al., 2020).

Antitumor Agents

The synthesis of novel pyrazole-based heterocycles was explored for their potential as antitumor agents. Some of these compounds demonstrated high activity against human hepatocellular carcinoma cell lines, suggesting their utility in cancer therapy (Abdallah et al., 2017).

Synthesis and Evaluation of Sulfonamido Moiety-Containing Heterocyclic Compounds

New heterocyclic compounds containing a sulfonamido moiety were synthesized and evaluated for their antibacterial properties. Several of these compounds exhibited high antibacterial activities, indicating their potential application in developing new antibacterial agents (Azab et al., 2013).

Mécanisme D'action

Target of Action

The primary target of ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate is the RET (c-RET) protein . This protein is a receptor tyrosine kinase, which plays a crucial role in cell survival, proliferation, and migration .

Mode of Action

Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity . This compound has shown effective inhibition against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .

Biochemical Pathways

By inhibiting the RET protein, ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate disrupts several biochemical pathways that are crucial for the survival and proliferation of cancer cells

Pharmacokinetics

It is known that the compound is highly soluble in dmso , suggesting that it may have good bioavailability.

Result of Action

The inhibition of the RET protein by ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate leads to a decrease in the survival and proliferation of cancer cells . In vitro studies have shown that this compound can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines than other multi-kinase inhibitors .

Safety and Hazards

Orientations Futures

The future directions for research on pyrazole compounds are promising. They are of interest as N, N, N -tridentate ligands for the synthesis of transition metal coordination compounds . Furthermore, they may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Propriétés

IUPAC Name |

ethyl 4-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-2-29-20(28)14-4-6-16(7-5-14)24-19(27)15-11-25(12-15)17-10-18(22-13-21-17)26-9-3-8-23-26/h3-10,13,15H,2,11-12H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUACCOCSVBZEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2973707.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine](/img/structure/B2973709.png)

![2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2973715.png)

![N-(3,4-dichlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2973716.png)

![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2973717.png)

![Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate](/img/structure/B2973723.png)

![ethyl 6-methyl-4-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2973729.png)